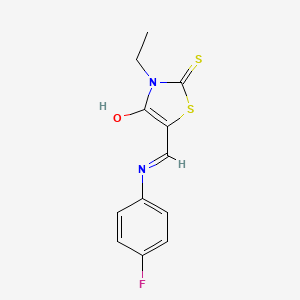

3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-ethyl-5-[(4-fluorophenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS2/c1-2-15-11(16)10(18-12(15)17)7-14-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGIGBKCKUDRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally similar thiazolidin-4-one derivatives:

Key Observations:

- Substituent Impact on Activity : The 4-hydroxybenzylidene group in compound 3e confers potent DYRK1A inhibition (IC₅₀ = 28 nM), highlighting the importance of polar substituents for kinase binding . In contrast, brominated or nitro-containing analogs (e.g., 3i, ) may prioritize steric or electronic effects over direct biological activity.

- Thermal Stability : High melting points (>260°C) in compounds like 3i and 5k suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) due to aromatic and heterocyclic substituents .

Physicochemical Properties

- Acid Dissociation (pKa) : Nitro and methoxy groups in compound lower pKa (predicted -2.86), suggesting higher solubility in basic environments compared to the target compound.

Biological Activity

3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. This compound is characterized by a thiazolidinone core that contributes to its pharmacological properties. Recent studies have explored its potential in various therapeutic areas, particularly in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.

- Fluorophenyl group : Enhances biological activity through electronic effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. For instance, compounds with similar structures have been shown to activate both extrinsic and intrinsic apoptotic pathways in HeLa cells . The structure-activity relationship (SAR) suggests that the presence of the fluorophenyl moiety enhances cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effective inhibition against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for related thiazolidinones range from 0.5 to 8 µg/mL, suggesting strong antibacterial activity comparable to standard antibiotics . The presence of electron-withdrawing groups like fluorine is believed to enhance these effects.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : By activating caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Interfering with cellular signaling pathways essential for tumor growth.

- Antioxidant Properties : Some thiazolidinones exhibit the ability to scavenge free radicals, potentially reducing oxidative stress in cells .

Research Findings and Case Studies

A detailed examination of various studies provides insights into the biological efficacy of this compound:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one and its structural analogues?

Methodological Answer:

The synthesis typically involves condensation reactions between a thiazolidinone core and substituted aromatic aldehydes or amines. For example:

- Step 1: React 2-thioxo-1,3-thiazolidin-4-one derivatives with 4-fluorophenyl-substituted aldehydes or amines in refluxing glacial acetic acid with sodium acetate as a catalyst. This forms the arylidene or aminomethylene substituent at the 5-position of the thiazolidinone ring .

- Step 2: Purify the product via recrystallization (e.g., using ethyl acetate or DMF-acetic acid mixtures) .

- Key Variables: Reaction time (typically 6–24 hours), solvent choice (polar aprotic solvents enhance yield), and substituent electronic effects (electron-withdrawing groups on the aryl moiety improve reactivity) .

Basic: What experimental techniques are recommended for characterizing the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement: Apply SHELXL for full-matrix least-squares refinement, incorporating hydrogen bonding and thermal displacement parameters .

- Visualization: Use ORTEP-3 or WinGX for generating thermal ellipsoid plots and analyzing intermolecular interactions (e.g., C–H⋯S hydrogen bonds) .

Advanced: How can density functional theory (DFT) calculations be utilized to investigate the electronic properties of this compound?

Methodological Answer:

DFT Workflow:

- Geometry Optimization: Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to minimize the energy of the molecular structure .

- Electronic Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions. For example, the electron-deficient thioxo group may act as a Lewis acid .

- Correlation Energy: Apply the Colle-Salvetti correlation-energy formula to estimate dispersion forces in crystal packing .

- Validation: Compare computed bond lengths/angles with SCXRD data to assess accuracy .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

Systematic Strategies:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorine position, alkyl chain length) and test against standardized assays (e.g., antimicrobial MIC values) .

- Assay Reproducibility: Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .

- Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Advanced: What experimental designs are optimal for elucidating the mechanism of action against protein targets like PDI (protein disulfide isomerase)?

Methodological Answer:

Mechanistic Workflow:

- Target Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to PDI .

- Enzymatic Assays: Monitor PDI reductase activity using insulin turbidity assays with/without the inhibitor .

- Molecular Docking: Use AutoDock Vina to model ligand-PDI interactions, focusing on the thioxo group’s role in disrupting disulfide bond shuffling .

- Cellular Confirmation: Knock down PDI via siRNA and assess if the compound’s anti-myeloma activity is attenuated .

Advanced: What challenges arise in stereochemical characterization of such compounds, and how can they be addressed?

Methodological Answer:

Challenges & Solutions:

- E/Z Isomerism: The exocyclic double bond (C5-methylene) can adopt E or Z configurations. Use NOESY NMR to detect spatial proximity between the ethyl group and aryl substituents .

- Crystallographic Disorder: Partial occupancy of substituents (e.g., fluorine) may complicate refinement. Apply TwinRotMat in SHELXL to model twinned crystals .

- Dynamic Effects: Variable-temperature NMR (e.g., 298–343 K) can reveal rotameric equilibria in the thiazolidinone ring .

Advanced: How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

Methodological Answer:

Derivatization Strategies:

- Bioisosteric Replacement: Substitute the thioxo group with a sulfonyl or carbonyl moiety to reduce glutathione-mediated detoxification .

- Pro-drug Approach: Introduce ester or amide groups at the 3-ethyl position for controlled hydrolysis in vivo .

- Computational ADMET Prediction: Use SwissADME or pkCSM to optimize logP (target ≤3) and cytochrome P450 inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.